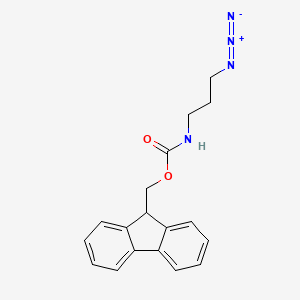

Fmoc-DAP-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWDONRFYHZMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-DAP-N3: A Versatile Building Block for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, β-azide (Fmoc-L-Dap(N3)-OH), a derivative of the proteinogenic amino acid alanine, has become an indispensable tool in modern peptide chemistry and drug development.[1] Its significance lies in the introduction of a bioorthogonal azide moiety into peptide sequences. This azide group acts as a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the site-specific conjugation of peptides to a wide array of molecules including fluorescent dyes, imaging agents, and drug payloads.[2] This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with Fmoc-L-Dap(N3)-OH.

Core Chemical Properties

Fmoc-DAP-N3 is a white to beige amorphous solid valued for its stability under standard solid-phase peptide synthesis (SPPS) conditions.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into Fmoc-based SPPS workflows.[2] The azide functionality is stable during the repeated cycles of basic Fmoc deprotection and subsequent amino acid couplings.[4]

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |

| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine, Fmoc-Aza-OH, Fmoc-Ala(N3)-OH | |

| CAS Number | 684270-46-0 | |

| Molecular Formula | C₁₈H₁₆N₄O₄ | |

| Molecular Weight | 352.35 g/mol | |

| Appearance | White to beige amorphous solid | |

| Melting Point | >155 °C (decomposition) | |

| Purity (Typical) | ≥98% (HPLC) | |

| Solubility | Slightly soluble in DMF, DMSO, Methanol | |

| Storage Temperature | 2-8°C or -20°C | |

| Azide IR Absorption | ~2100 cm⁻¹ |

Experimental Protocols

The primary application of Fmoc-L-Dap(N3)-OH is its incorporation into a peptide chain during Fmoc-based solid-phase peptide synthesis. The resulting azide-containing peptide can then be utilized in various bioconjugation reactions.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-L-Dap(N3)-OH

-

Coupling reagent (e.g., PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 20 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

-

Confirm the presence of a free primary amine using a Kaiser test.

-

-

Coupling of Fmoc-L-Dap(N3)-OH:

-

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF. For challenging sequences, 3-5 equivalents of the amino acid and coupling reagent may be used.

-

Pre-activate the mixture by allowing it to stand for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-3 hours at room temperature.

-

Monitor the reaction completion with a Kaiser test. If the test is positive, indicating incomplete coupling, continue agitation or consider a second coupling.

-

-

Washing: Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

Caution: Thiol-based scavengers like ethanedithiol (EDT) can reduce the azide group to an amine. It is recommended to use a cleavage cocktail with triisopropylsilane (TIS).

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Methodology:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing peptide to an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Suitable solvent (e.g., water/acetonitrile mixture)

Methodology:

-

Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.

-

Add a solution of copper(II) sulfate.

-

Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for incorporating this compound and a potential application in creating a targeted peptide-drug conjugate.

Caption: Workflow for the incorporation of Fmoc-Dap(N3)-OH in SPPS.

Caption: Logical workflow for a peptide-drug conjugate utilizing this compound.

Applications in Research and Drug Development

The ability to introduce a versatile azide handle into peptides has led to numerous applications:

-

Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific drug delivery systems.

-

PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides.

-

Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification.

-

Peptide Macrocyclization: Incorporating both an azide (via Fmoc-L-Dap(N3)-OH) and an alkyne-containing amino acid into the same peptide sequence allows for intramolecular CuAAC to generate structurally constrained, cyclic peptides with potentially enhanced stability and bioactivity.

-

Bioconjugation: Peptides containing this unnatural amino acid can be linked to proteins, surfaces, or other biomolecules to create novel diagnostic tools and therapeutic agents.

Safety and Handling

While generally stable under normal laboratory conditions, Fmoc-L-Dap(N3)-OH is an organic azide and should be handled with care. Avoid excessive heat, shock, or friction. It is recommended to store the compound at 2-8°C and handle it in a well-ventilated area. During peptide cleavage, the use of thiol-free scavenger cocktails is crucial to prevent the reduction of the azide group.

References

Fmoc-DAP-N3: Properties and Synonyms

A comprehensive technical guide on Fmoc-DAP-N3, a key reagent in bioconjugation and peptide synthesis, is detailed below. This document provides researchers, scientists, and drug development professionals with essential information regarding its chemical properties, synonyms, and applications.

This compound, identified by the CAS Number 1021422-85-4, is a versatile chemical compound utilized in peptide synthesis and bioconjugation.[1][2] It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amines during peptide synthesis.[1] The presence of an azide functional group (N3) allows for further functionalization through click chemistry, making it an invaluable tool in medicinal chemistry and drug development.[1][3]

It is important to distinguish this compound from a related compound, Fmoc-Dap(N3)-OH (CAS Number: 684270-46-0). While both are derivatives of diaminopropionic acid used to introduce an azide group, they are distinct molecules with different molecular weights and potentially different applications. This guide focuses on this compound (CAS 1021422-85-4).

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1021422-85-4 |

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.4 g/mol (322.36 g/mol as per another source) |

| Purity | ≥ 99% (HPLC) |

| Appearance | White crystalline powder |

| Melting Point | 82 - 87 °C |

| Storage Conditions | 2 - 8 °C |

Synonyms

A list of known synonyms for this compound is provided below for easy reference.

| Synonym |

| 1-(Fmoc-amino)-3-azidopropylene |

| 1-(Fmoc-amino)-3-azidopropane |

Experimental Protocols

This compound serves as a building block for introducing an azide functional group into peptides and other molecules. The Fmoc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS). The terminal azide then acts as a handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".

The following are detailed protocols for the incorporation of an azide-containing amino acid like this compound into a peptide chain via Fmoc-based SPPS, followed by cleavage and a subsequent click chemistry reaction.

Protocol 1: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected amino acid with an azide group onto a resin-bound peptide chain.

Materials and Reagents:

-

Peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagent (e.g., PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Methodology:

-

Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-3 hours at room temperature.

-

Perform a Kaiser test on a small sample of resin beads to monitor the reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

Materials and Reagents:

-

Peptide-resin

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.

Materials and Reagents:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Reaction buffer (e.g., phosphate buffer)

Methodology:

-

Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.

-

Reaction Initiation: Add freshly prepared solutions of sodium ascorbate and copper(II) sulfate to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours.

-

Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Quantitative Data for Experimental Protocols

The following table summarizes key quantitative parameters for the described experimental protocols, providing a reference for expected outcomes.

| Parameter | Value/Range | Notes |

| This compound Equivalents for Coupling | 3-5 eq. | Relative to resin loading capacity. |

| Coupling Reagent Equivalents | 3-5 eq. | e.g., PyBOP. |

| DIPEA Equivalents for Coupling | 6-10 eq. | |

| Coupling Time | 1-3 hours | |

| Cleavage Cocktail Volume | ~10 mL / gram of resin | Sufficient to swell the resin and dissolve the peptide. |

| Cleavage Time | 2-4 hours | |

| Expected Crude Peptide Purity | 70-90% | Dependent on peptide sequence and synthesis efficiency. |

| Expected Overall Yield | 40-80% | Varies based on peptide length, complexity, and purification losses. |

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for the incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS).

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Stability and storage conditions for Fmoc-DAP-N3

An In-depth Technical Guide to the Stability and Storage of Fmoc-DAP-N3

For researchers, scientists, and drug development professionals, Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, azide (this compound), also referred to as Fmoc-L-Dap(N3)-OH or Nα-Fmoc-L-β-azidoalanine, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the introduction of a bioorthogonal azide handle into peptide sequences, enabling a wide array of subsequent modifications such as PEGylation, cyclization, and the attachment of cytotoxic drugs or fluorescent probes via "click chemistry."[1][2] The stability of this reagent throughout the synthesis and storage process is paramount to achieving high yields of the desired modified peptide. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid with a purity of ≥99% as determined by HPLC.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆N₄O₄ | [4] |

| Molecular Weight | 352.34 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥99% (HPLC) | |

| Storage Temperature | 2-8°C or -20°C | |

| Melting Point | 82 - 87 °C or >155 °C (decomposition) |

Stability Profile

The stability of this compound is primarily influenced by the chemical environment, particularly during the cleavage step of SPPS, and the physical storage conditions.

Chemical Stability

The azide functional group is remarkably stable under the standard conditions of Fmoc-based SPPS. This includes the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin (using trifluoroacetic acid, TFA).

The most significant side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This reduction predominantly occurs during the final TFA-mediated cleavage and deprotection step, especially when certain scavengers are present in the cleavage cocktail.

Impact of Scavengers on Azide Stability

Scavengers are essential in cleavage cocktails to quench reactive carbocations generated from the removal of side-chain protecting groups, thereby preventing modification of sensitive residues like tryptophan and methionine. However, thiol-based scavengers are the primary cause of undesired azide reduction.

The selection of an appropriate scavenger is critical to preserving the integrity of the azide group. The following tables summarize the extent of azide reduction observed with different thiol-based scavengers.

Table 1: Comparison of Cleavage Cocktails on Azide Group Stability

| Cleavage Cocktail Composition (v/v) | Cleavage Time (hours) | Azide Product (%) | Amine Byproduct (%) |

| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | <5% |

| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 2 | ~50% | ~50% |

| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | 2 | >90% | <10% |

Data is adapted from a study on a peptide containing Fmoc-L-Orn(N3)-OH, a close structural analog.

Table 2: Amine to Azide Ratio in Cleaved Peptides with Various Thiol Scavengers

| Azide-Containing Oligomer | TFA/H₂O/TIS/EDT | TFA/H₂O/TIS/DTT | TFA/H₂O/TIS/Thioanisole |

| Peptide 1 | 50/50 | 15/86 | 17/83 |

| Peptide 2 | 35/65 | 13/87 | 17/83 |

| Peptide 3 | 20/73 | 8/92 | 17/83 |

| Peptide 4 | 13/87 | 4/96 | 14/86 |

| Peptide 5 | 44/56 | 13/87 | 7/93 |

As the data indicates, 1,2-ethanedithiol (EDT) is a potent reducing agent for the azide group under acidic cleavage conditions. Dithiothreitol (DTT) is a significantly safer alternative, leading to much less reduction. Non-thiol scavengers, such as triisopropylsilane (TIS), are generally considered safe for azides.

Storage and Handling Conditions

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Storage Recommendations

-

Temperature : For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is acceptable. Some suppliers ship the product on ice.

-

Light : The compound should be protected from light. It is advisable to store it in an amber vial or a container that shields it from light.

-

Moisture : this compound is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption, which can degrade the product. Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.

-

Inert Atmosphere : After dispensing, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.

Handling Precautions

-

As an organic azide, this compound should be handled with care, avoiding excessive heat, shock, or friction.

-

Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Do not use metal spatulas or utensils for handling, as this can lead to the formation of unstable heavy metal azides.

-

Handle the compound in a well-ventilated area.

-

Review the Safety Data Sheet (SDS) before use for complete safety information.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

-

Peptide-resin

-

This compound

-

Coupling reagent (e.g., PyBOP, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection : Remove the N-terminal Fmoc group of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).

-

Washing : Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

Amino Acid Activation : In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as PyBOP (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the swelled and deprotected resin. Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitoring : Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow or faint color indicates completion. If the test is positive (blue), repeat the coupling step.

-

Washing : Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next synthesis cycle.

Protocol 2: Peptide Cleavage while Preserving the Azide Group

This protocol is designed to cleave the final peptide from the solid support while minimizing the reduction of the azide group.

Materials:

-

Azide-containing peptide-resin (dried)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Preparation : After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation : In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Note : Do not include any thiol-based scavengers like EDT.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate into a new centrifuge tube. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

-

Peptide Collection : Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying : Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Visual Guides

Caption: Workflow for this compound incorporation and cleavage.

Caption: Primary degradation pathway for the azide group.

References

Navigating the Solubility of Fmoc-DAP-N3: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide providing researchers, scientists, and drug development professionals with in-depth information on the solubility of Nα-Fmoc-Nγ-azido-L-diaminopropionic acid (Fmoc-DAP-N3). This document outlines the known qualitative solubility of this critical reagent in various common laboratory solvents, offers a detailed experimental protocol for solubility determination, and illustrates its application in solid-phase peptide synthesis (SPPS).

This compound is a cornerstone in modern peptide synthesis and modification, primarily utilized for the introduction of an azide moiety into peptide chains. This functional group serves as a versatile handle for subsequent bioconjugation reactions via "click chemistry," a powerful tool for developing peptide-drug conjugates, imaging agents, and novel biomaterials.[1][2][3] Understanding the solubility of this reagent is paramount for efficient and successful peptide synthesis.

Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its structural properties as an Fmoc-protected amino acid and information from suppliers and related studies, a qualitative assessment of its solubility can be provided. Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Qualitative Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | The most common and effective solvent for Fmoc-SPPS. Most Fmoc-amino acids exhibit high solubility.[4][5] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good | Often used as a solvent for stock solutions and can be a suitable alternative to DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Another common solvent in peptide synthesis with good solvating properties for Fmoc-amino acids. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Limited to Poor | Generally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps in SPPS. |

| Water | Polar Protic | Poor to Insoluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions without additives. |

| Methanol / Ethanol | Polar Protic | Limited to Poor | May have some solubility, but generally not the primary choice for SPPS coupling reactions. |

This table is based on general knowledge of Fmoc-amino acid solubility and available product information. Empirical determination is recommended for specific applications.

Experimental Protocol for Determining Solubility

Given the lack of specific quantitative data, it is often necessary to determine the solubility of this compound empirically for a specific application or solvent system. The following protocol outlines a general procedure for this determination.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Microcentrifuge

-

Thermostatically controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a small, excess amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled environment at the desired temperature and stir continuously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the solution to confirm the presence of undissolved solid.

-

To separate the dissolved portion from the solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as:

-

HPLC: Inject the sample onto a calibrated HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the Fmoc group (around 267 nm or 301 nm) and calculate the concentration using a standard curve prepared with known concentrations of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a peptide sequence during SPPS. The azide group remains stable throughout the synthesis cycles and can be used for post-synthetic modifications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction

Fmoc-L-Dap(N3)-OH, known systematically as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-canonical amino acid derivative that has become an indispensable tool in modern peptide chemistry, chemical biology, and drug development.[1] It is structurally analogous to L-alanine, with an azide (N₃) moiety replacing a hydrogen on the beta-carbon.[1] The key feature of this molecule is its dual functionality: the alpha-amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Simultaneously, the side-chain azide group serves as a versatile and bioorthogonal "chemical handle." This handle is stable throughout the SPPS process, including repeated basic Fmoc deprotection steps and final acidic cleavage from the resin.[3]

The primary utility of incorporating an azide group into a peptide sequence is to enable highly specific and efficient post-synthetic modifications. This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," or via the Staudinger ligation. These reactions allow for the covalent attachment of a wide array of molecules, such as fluorescent dyes, cytotoxic drug payloads, imaging agents, or polyethylene glycol (PEG) chains, facilitating the creation of advanced peptide-drug conjugates, molecular probes, and cyclic peptides. The resulting 1,2,3-triazole linkage formed during CuAAC is chemically robust and is considered a mimic of the native amide bond.

Core Properties and Specifications

The fundamental physicochemical properties of Fmoc-L-Dap(N3)-OH are summarized below, providing essential data for its handling, storage, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 684270-46-0 | |

| Molecular Formula | C₁₈H₁₆N₄O₄ | |

| Molecular Weight | 352.34 g/mol | |

| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-Aza-OH | |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥99% (HPLC) | |

| Storage Temperature | 2-8°C |

Key Applications and Features

-

Compatibility with Fmoc-SPPS: The Fmoc protecting group allows for seamless integration into standard automated or manual solid-phase peptide synthesis workflows.

-

Bioorthogonal Chemical Handle: The azide group is chemically inert to the conditions of peptide synthesis but can be selectively reacted post-synthesis. It is also bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.

-

"Click Chemistry" (CuAAC): The azide is a key component for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is characterized by high yields, mild aqueous reaction conditions, and stereospecificity, forming a stable triazole linkage.

-

Staudinger Ligation: The azide can react with a phosphine-thioester to form a native amide bond in a traceless manner, offering an alternative conjugation strategy that does not require a cysteine residue.

-

Versatile Bioconjugation: Enables the site-specific attachment of various functionalities, including:

-

Drug Payloads: Creating targeted peptide-drug conjugates (PDCs).

-

Imaging Agents: Attaching fluorescent dyes or radiolabels for diagnostics and cellular tracking.

-

PEGylation: Modifying peptides with polyethylene glycol (PEG) to improve pharmacokinetic properties like solubility and in vivo half-life.

-

Peptide Cyclization: Enhancing stability, receptor affinity, and bioavailability.

-

Experimental Workflows and Visualizations

The general process for using Fmoc-L-Dap(N3)-OH involves its incorporation into a peptide via SPPS, followed by a post-synthetic modification step to conjugate a molecule of interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent method for modifying azide-containing peptides. It involves the reaction between the peptide's azide group and a terminal alkyne on a molecule of interest, catalyzed by a Cu(I) source.

Traceless Staudinger Ligation

The Staudinger ligation provides a method to form a native amide bond without any residual atoms from the ligation chemistry. It is an excellent alternative to native chemical ligation, as it does not require an N-terminal cysteine.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-L-Dap(N3)-OH into a peptide and its subsequent modification.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via Manual Fmoc-SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate the amino acid onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Dap(N3)-OH

-

Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). PyBOP is often recommended for optimal results.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel and shaker

Methodology:

-

Resin Swelling & Deprotection:

-

Swell the peptide-resin in DMF for 20-30 minutes.

-

Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq. relative to resin loading), PyBOP (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling.

-

If the test is positive, continue agitation or consider a second coupling.

-

Once coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.

-

Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a purified azide-containing peptide with an alkyne-functionalized molecule in solution.

Materials:

-

Purified, lyophilized azido-peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, 1.5-3 eq.)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (NaAsc)

-

Solvent: Degassed buffer (e.g., PBS, pH 7.4) or a mixture with an organic co-solvent like DMSO or DMF if solubility is an issue.

Methodology:

-

Preparation:

-

Dissolve the azido-peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).

-

-

Reaction:

-

To the peptide/alkyne mixture, add the CuSO₄ solution to a final concentration of 0.1-0.25 mM.

-

Add the Sodium Ascorbate solution to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Gently agitate the reaction mixture at room temperature, protected from light if using a photosensitive dye. Reaction times can vary from 1 to 12 hours.

-

-

Purification:

-

Monitor the reaction progress using analytical RP-HPLC and/or mass spectrometry.

-

Once complete, purify the final conjugated peptide from excess reagents and unreacted starting materials using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support while removing side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A mixture containing Trifluoroacetic Acid (TFA) and scavengers. A recommended cocktail to preserve the azide group is:

-

95% TFA / 2.5% Water / 2.5% Dithiothreitol (DTT) . DTT is crucial to prevent the reduction of the azide group to an amine.

-

-

Cold diethyl ether

Methodology:

-

Cleavage:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Washing:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

-

-

Drying:

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters associated with the synthesis and modification of peptides using Fmoc-L-Dap(N3)-OH.

Table 1: SPPS Coupling Parameters

| Parameter | Value / Condition | Notes | Reference(s) |

| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the reaction to completion. | |

| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or HBTU. | |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. | |

| Coupling Time | 1 - 4 hours | Monitor completion with a ninhydrin (Kaiser) test. | |

| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. | |

| Overall SPPS Yield | 50 - 80% | Varies significantly based on peptide length and sequence complexity. |

Table 2: Purification Performance

| Technique | Separation Basis | Typical Purity | Throughput | Notes | Reference(s) |

| RP-HPLC | Hydrophobicity | 85-98% | Low to Med | Standard method for research-grade peptide purification. | |

| Ion-Exchange (IEX) | Net Charge | 80-95% | Med to High | Useful for removing impurities with different charge states. | |

| Size-Exclusion (SEC) | Molecular Size | 70-90% | High | Best for removing aggregates or small molecule impurities. |

Conclusion

Fmoc-L-Dap(N3)-OH is a robust and versatile building block for introducing a bioorthogonal azide handle into synthetic peptides. Its full compatibility with standard Fmoc-SPPS protocols, combined with the high efficiency and specificity of subsequent "click chemistry" or Staudinger ligation reactions, provides a powerful platform for the development of sophisticated peptide conjugates. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology for applications in drug discovery, diagnostics, and fundamental biological research.

References

Orthogonal Protection Strategy Using Fmoc-DAP-N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The ability to introduce non-canonical amino acids with bioorthogonal functionalities opens up avenues for creating sophisticated molecular architectures, such as antibody-drug conjugates (ADCs), advanced molecular probes, and cyclic peptides with enhanced stability and bioactivity.[1][2] Among the repertoire of tools available, the use of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, represents a robust and versatile strategy for the seamless introduction of an azide moiety into a peptide sequence.[3] This guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-L-Dap(N3)-OH, detailing its core principles, experimental protocols, and key applications.

Core Principle: An Orthogonal System for Precise Control

The power of Fmoc-L-Dap(N3)-OH lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of different parts of the peptide molecule at various stages of the synthesis.[1] The two key functional groups are:

-

The α-amine protected by the Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is readily removed under standard solid-phase peptide synthesis (SPPS) conditions using a solution of piperidine in a polar aprotic solvent. This allows for the stepwise elongation of the peptide chain.[1]

-

The side-chain azide (-N3) group: This group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for cleavage from the solid support. The azide serves as a bioorthogonal handle, meaning it is chemically inert to the functional groups typically found in biological systems but can be selectively reacted with a specific partner.

This orthogonality provides independent control over the peptide backbone elongation and the subsequent modification of the side chain, enabling a modular and highly controlled approach to complex peptide synthesis.

Data Presentation: Properties and Reaction Conditions

A summary of the key properties of Fmoc-L-Dap(N3)-OH and typical reaction conditions for its use are presented below for easy reference and comparison.

Table 1: Core Properties of Fmoc-L-Dap(N3)-OH

| Property | Value |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid |

| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine |

| Molecular Formula | C₁₈H₁₆N₄O₄ |

| Molecular Weight | 352.35 g/mol |

| CAS Number | 684270-46-0 |

Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters for Fmoc-L-Dap(N3)-OH

| Parameter | Conditions | Expected Efficiency/Yield | Notes |

| Fmoc Deprotection | 20% piperidine in DMF, 2 cycles (3-5 min followed by 10-15 min) | >99% | Complete deprotection is crucial to avoid deletion sequences. |

| Coupling | Fmoc-L-Dap(N3)-OH (3 eq.), PyBOP (3 eq.), DIPEA (6 eq.) in DMF | >99% | HBTU or TBTU may give poor results; PyBOP or Castro's reagent is recommended. |

| Coupling Time | 1 - 3 hours | - | Reaction completion can be monitored with a ninhydrin (Kaiser) test. |

| Cleavage Cocktail | Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) | - | Thiol-based scavengers like DTT or EDT should be avoided as they can reduce the azide group. |

Experimental Protocols

Detailed methodologies for the key experiments involving Fmoc-L-Dap(N3)-OH are provided below.

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Dap(N3)-OH

-

Coupling reagent (e.g., PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of Fmoc-L-Dap(N3)-OH:

-

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test on a small sample of resin beads. If the test is positive (indicating an incomplete reaction), continue agitation or consider a second coupling.

-

-

Washing:

-

Once the coupling is complete (Kaiser test is negative), drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized azide-containing peptide from the solid support.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Methodology:

-

Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

-

Drying: Dry the crude peptide under vacuum.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution after cleavage from the resin.

Materials:

-

Lyophilized azide-functionalized peptide

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol to dissolve all components)

Methodology:

-

Reaction Setup:

-

Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

-

Addition of Reagents:

-

Add the Copper(II) Sulfate stock solution to the reaction mixture.

-

Add the freshly prepared Sodium Ascorbate stock solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.

-

-

Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.

-

Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).

-

Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Visualizing the Workflow and Applications

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential application in studying cellular signaling.

Caption: Workflow for the synthesis of an azido-peptide using Fmoc-L-Dap(N3)-OH.

Caption: Post-synthesis modification of an azido-peptide via Click Chemistry.

Conclusion

The orthogonal protection strategy employing Fmoc-L-Dap(N3)-OH is a powerful and indispensable tool in the field of peptide chemistry and bioconjugation. Its seamless integration into established SPPS protocols provides a gateway to a vast array of subsequent modifications through highly efficient and selective azide-alkyne cycloaddition reactions. By understanding the underlying principles and adhering to optimized experimental protocols, researchers can leverage this versatile building block to construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Azide Group in Fmoc-L-Dap(N3)-OH: A Technical Guide to a Versatile Chemical Handle

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, is a non-canonical amino acid that has become an indispensable tool in modern peptide chemistry, chemical biology, and drug development.[1] It is a derivative of L-alanine or L-2,3-diaminopropionic acid where a terminal azide group (-N3) is present on the side chain.[1][2] The power of this building block lies in the unique properties of the azide group, which serves as a stable, versatile, and bioorthogonal chemical handle.[3][4]

The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes Fmoc-L-Dap(N3)-OH directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the precise, site-specific incorporation of the azide moiety into any desired position within a peptide sequence. The azide group itself is exceptionally stable under the conditions of Fmoc-SPPS, including repeated cycles of basic piperidine treatment for Fmoc deprotection and amide bond formation. This stability ensures its latent reactivity is preserved throughout the synthesis, ready for post-synthetic modifications.

The primary utility of the azide group is its ability to participate in highly efficient and selective bioorthogonal reactions, famously known as "click chemistry". These reactions allow for the covalent ligation of the azide-containing peptide to a vast array of molecules functionalized with a complementary reactive group, such as an alkyne or a phosphine. This capability has opened doors to creating sophisticated molecular architectures, from peptide-drug conjugates (PDCs) and advanced molecular probes to cyclic peptides with enhanced therapeutic properties.

Core Properties and Data

The fundamental physicochemical and spectroscopic properties of Fmoc-L-Dap(N3)-OH are crucial for experimental design and characterization.

| Property | Value | References |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |

| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine, Nα-Fmoc-L-β-azidoalanine | |

| CAS Number | 684270-46-0 | |

| Molecular Formula | C₁₈H₁₆N₄O₄ | |

| Molecular Weight | 352.34 - 352.35 g/mol | |

| Appearance | White to beige/off-white amorphous solid or powder | |

| Melting Point | >155 °C (with decomposition) | |

| Storage Temperature | 2-8°C or -20°C | |

| Solubility | Slightly soluble in DMF, DMSO, Methanol | |

| Purity (Typical) | ≥98% (HPLC) | |

| Key Functional Groups | Fmoc (N-alpha protection), Azide (-N3 on side chain) |

The Role of the Azide Group: A Gateway to Bioorthogonal Chemistry

The azide group is the cornerstone of Fmoc-L-Dap(N3)-OH's utility. It is small, metabolically stable, and, most importantly, inert to the vast majority of functional groups found in biological systems. This "bioorthogonality" allows for highly selective chemical reactions to be performed on azide-modified peptides, even in complex biological environments, without interfering with native cellular processes. The primary reactions leveraging the azide handle are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry". It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a highly stable 1,4-disubstituted-1,2,3-triazole ring. This linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation. The reaction is characterized by its high efficiency, specificity, and mild, often aqueous, conditions.

Applications:

-

Peptide-Drug Conjugates (PDCs): Attaching potent cytotoxic drugs to tumor-targeting peptides.

-

PEGylation: Covalently linking polyethylene glycol (PEG) chains to improve the pharmacokinetic profiles of therapeutic peptides.

-

Fluorescent and Biotin Labeling: Conjugating reporter molecules like fluorescent dyes or biotin for cellular imaging, tracking, and affinity-based purification.

-

Peptide Cyclization: Creating cyclic structures by reacting an azide on one part of the peptide with an alkyne on another, which can improve stability and receptor affinity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC that proceeds without the need for a copper catalyst. The reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly with an azide to form a stable triazole linkage. The elimination of the potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, including live-cell imaging.

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that involves the azide group. In this reaction, an azide reacts with a specifically engineered triarylphosphine (bearing an ortho ester group) to form an aza-ylide intermediate. This intermediate then rearranges under aqueous conditions to form a stable amide bond. This provides a unique method for forming a native peptide linkage under mild conditions.

Experimental Protocols and Data

The successful application of Fmoc-L-Dap(N3)-OH relies on optimized protocols for its incorporation and subsequent modification.

Quantitative Data for Key Experimental Steps

The following tables summarize typical quantitative data and conditions for the key experimental steps.

Table 1: Typical Conditions for Fmoc-L-Dap(N3)-OH Incorporation in SPPS

| Parameter | Value | Notes |

|---|---|---|

| Equivalents (vs. resin loading) | 3 - 5 eq. | An excess is used to drive the coupling reaction to completion. |

| Recommended Coupling Reagents | PyBOP, Castro's reagent (BOP) | HBTU and TBTU have been reported to give poor results or cause side reactions. |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 3 hours | Reaction completion should be monitored with a ninhydrin (Kaiser) test. |

| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. |

Table 2: Comparison of On-Resin Bioorthogonal Ligation Chemistries

| Reaction Type | Key Reactants | Catalyst / Conditions | Typical Reaction Time | Key Features |

|---|---|---|---|---|

| CuAAC | Azide-Peptide, Terminal Alkyne | CuSO₄, Sodium Ascorbate (reducing agent), Ligand (e.g., THPTA) | 1 - 4 hours | High efficiency and regioselectivity; forms a stable 1,4-triazole. |

| SPAAC | Azide-Peptide, Strained Alkyne (e.g., DBCO) | Catalyst-free, physiological pH | 1 - 4 hours | Copper-free, ideal for live-cell applications. |

| Staudinger Ligation | Azide-Peptide, Engineered Phosphine | Catalyst-free, aqueous buffer | 12 - 18 hours | Forms a stable, native-like amide bond. |

Detailed Methodologies

Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide via Manual SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Dap(N3)-OH

-

Coupling Reagent: PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: If starting with dry resin, place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20-30 minutes to swell the resin.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete deprotection.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove all traces of piperidine and its byproducts.

-

Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq. relative to resin loading), PyBOP (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-3 hours at room temperature.

-

Monitoring and Washing: Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion (a negative test indicates a complete reaction). If the test is positive (indicating incomplete coupling), continue agitation or consider a second coupling. Once complete, drain the coupling solution and wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.

Materials:

-

Resin-bound peptide containing the Fmoc-L-Dap(N3)-OH residue

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution

-

Sodium Ascorbate stock solution (must be freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution

-

Degassed solvent (e.g., DMF/water mixture)

Methodology:

-

Resin Preparation: After the final SPPS step, wash the peptide-resin thoroughly with DMF and DCM. Swell the resin in a degassed solvent mixture.

-

Reagent Preparation: In a microcentrifuge tube, combine the alkyne-molecule (1.2-1.5 eq. relative to resin loading), the CuSO₄ solution (e.g., 0.1 eq.), and the THPTA ligand solution (e.g., 0.5 eq.) in the reaction solvent.

-

Reaction Initiation: Add the reagent mixture from step 2 to the swelled peptide-resin. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. If using a light-sensitive molecule, protect the reaction vessel from light.

-

Washing and Cleavage: After the reaction, drain the solution and wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents. The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Note: Avoid thiol-based scavengers like EDT, which can reduce the azide group.

Visualizations: Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the experimental workflow and potential applications of Fmoc-L-Dap(N3)-OH.

Caption: General workflow for synthesizing functionalized peptides using Fmoc-L-Dap(N3)-OH.

Caption: Key bioorthogonal reactions enabled by the azide group.

Caption: Creating multivalent ligands to induce receptor clustering and signaling.

Conclusion

Fmoc-L-Dap(N3)-OH is a powerful and versatile building block in peptide science. The unique stability and bioorthogonal reactivity of its azide group provide a robust and efficient platform for the site-specific modification of peptides. This enables the synthesis of complex, functionalized biomolecules for a wide range of applications in research, diagnostics, and drug development, solidifying its role as an essential component in the modern chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-DAP-N3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(N3)-OH, a derivative of L-2,3-diaminopropionic acid, is a pivotal building block in modern peptide chemistry.[1] Its structure, featuring a base-labile Fmoc protecting group on the α-amine and a versatile azide moiety on the side chain, allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The azide group serves as a bioorthogonal handle, inert to most biological functional groups, enabling highly selective post-synthetic modifications through "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

These application notes provide a comprehensive guide to the incorporation of Fmoc-L-Dap(N3)-OH into peptide sequences, detailing experimental protocols, quantitative data, and applications in studying cellular signaling.

Data Presentation

The efficiency of incorporating Fmoc-L-Dap(N3)-OH and subsequent peptide synthesis is summarized in the tables below. These values are representative and can vary based on the specific peptide sequence and synthesis conditions.

Table 1: Key Parameters for Fmoc-L-Dap(N3)-OH Incorporation in SPPS [4]

| Parameter | Value | Notes |

| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |

| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |

| Fmoc-L-Dap(N3)-OH Equivalents | 3 - 5 eq. (relative to resin loading) | An excess drives the coupling reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or HATU are recommended for optimal results. |

| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 3 hours | Monitor reaction completion with a ninhydrin (Kaiser) test. |

| Typical Coupling Yield | >99% | Expected with optimized conditions. |

Table 2: Fmoc Deprotection Parameters

| Parameter | Value | Notes |

| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |

| Deprotection Time | 7 - 20 minutes (2 cycles) | A shorter initial treatment (3-5 min) is followed by a longer one (10-15 min). |

| Expected Efficiency | >99% | Complete deprotection is crucial to prevent deletion sequences. |

Table 3: Peptide Cleavage and Yield

| Parameter | Value | Notes |

| Cleavage Cocktail | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) or modified version with DTT | DTT is recommended as a scavenger to prevent azide reduction. Avoid EDT. |

| Expected Crude Peptide Purity | 70 - 90% | Dependent on peptide sequence and synthesis efficiency. |

| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |

Table 4: Comparative Performance of Coupling Reagents for Challenging Couplings

| Parameter | PyBOP | HATU | HCTU |

| Crude Purity (%) | |||

| Peptide 1 (2x1 min coupling) | 48.11 | 83.63 | 79.86 |

| Peptide 1 (2x20 min coupling) | 70.27 | 79.91 | 80.52 |

| Peptide 2 (2x1 min coupling) | 40.10 | 89.63 | 88.29 |

| Peptide 2 (2x20 min coupling) | 88.54 | 91.23 | 92.11 |

| Aza-Peptide Synthesis | |||

| Reaction Half-life (min) | 150 | 40 | 40 |

| Acylation Yield (%) | ~65 | ~100 | ~55 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(N3)-OH

This protocol outlines the manual steps for incorporating Fmoc-L-Dap(N3)-OH into a peptide chain.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3-5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Fmoc-L-Dap(N3)-OH Coupling:

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), a coupling reagent such as PyBOP or HATU (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) and pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin. Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitoring: To confirm reaction completion, perform a ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

-

After complete coupling, wash the resin extensively with DMF and DCM.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.

2. Cleavage:

-

Prepare a cleavage cocktail. A common cocktail that minimizes azide reduction is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). If a stronger scavenger is needed, dithiothreitol (DTT) can be used, but ethanedithiol (EDT) should be avoided as it can significantly reduce the azide group.

-

Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

3. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight.

-

Lyophilize the pure fractions to obtain the final peptide.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.

1. Reactant Preparation:

-

Dissolve the lyophilized azide-functionalized peptide and the alkyne-functionalized molecule (e.g., an alkyne-fluorophore) in a suitable buffer (e.g., PBS, pH 7.4).

2. Catalyst Solution Preparation:

-

Prepare fresh stock solutions of a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

3. Reaction:

-

In a reaction vessel, combine the peptide and alkyne solutions.

-

Add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

4. Purification:

-

Purify the final peptide conjugate by preparative HPLC to remove excess reagents and unreacted starting materials.

Visualizations

References

Application Notes and Protocols for Manual Fmoc-SPPS Incorporation of Fmoc-L-Dap(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools in chemical biology.[1] Fmoc-L-Dap(N3)-OH, also known as Nα-Fmoc-L-β-azidoalanine, is a key building block that introduces a versatile azide moiety into a peptide sequence.[2] This azide group is stable under standard solid-phase peptide synthesis (SPPS) conditions and serves as a chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This enables the precise conjugation of peptides with a wide range of molecules, including fluorescent dyes, cytotoxic drugs, and PEG chains, facilitating the creation of peptide-drug conjugates, cyclic peptides, and molecular probes.[3]

These application notes provide a detailed protocol for the manual incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Data Summary

The following tables summarize the quantitative data for the key steps in the manual Fmoc-SPPS protocol for incorporating Fmoc-L-Dap(N3)-OH.

Table 1: Fmoc Deprotection

| Parameter | Value/Range | Notes |

| Reagent | 20% Piperidine in DMF | A fresh solution should be prepared. |

| Treatment 1 | 3-5 minutes | Initial, shorter deprotection step. |

| Treatment 2 | 10-15 minutes | Longer, main deprotection step. |

| Number of Cycles | 2 | Ensures complete removal of the Fmoc group. |

| Expected Efficiency | >99% | Crucial for preventing deletion sequences. |

Table 2: Fmoc-L-Dap(N3)-OH Coupling

| Parameter | Value/Range | Notes |

| Fmoc-L-Dap(N3)-OH | 3-5 equivalents | Relative to the resin loading capacity. |

| Coupling Reagent | 3-5 equivalents | PyBOP or HATU are recommended for high efficiency. HBTU/TBTU may give poor results. |

| Additive (e.g., Oxyma) | 3-5 equivalents | Can improve coupling efficiency and reduce racemization. |

| Base (DIPEA) | 6-10 equivalents | N,N-Diisopropylethylamine is a common choice. |

| Pre-activation Time | 1-5 minutes | Allows for the formation of the active ester before addition to the resin. |

| Coupling Time | 1-3 hours | Reaction completion should be monitored. |

| Monitoring | Ninhydrin (Kaiser) Test | A negative test (yellow beads) indicates complete coupling. |

| Typical Coupling Yield | >99% | Expected with optimized conditions. |

Table 3: Peptide Cleavage and Deprotection

| Parameter | Value/Range | Notes |

| Cleavage Cocktail | Reagent K or modified versions | A common cocktail is TFA/H₂O/Phenol/Thioanisole. |